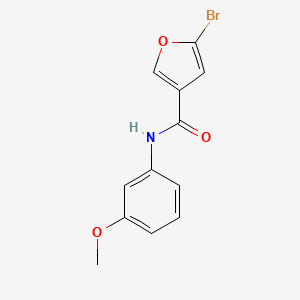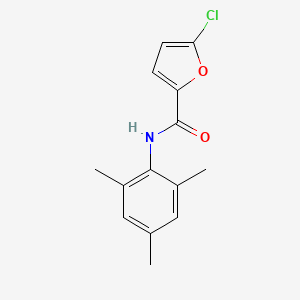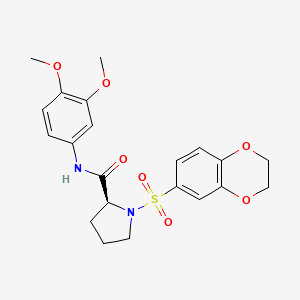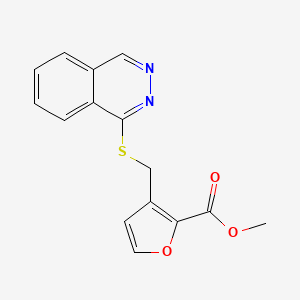![molecular formula C16H17NO3S B7471658 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide, also known as AMS, is a sulfonamide-based compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.42 g/mol. AMS is a versatile compound that has been used in a variety of applications, including as a fluorescent probe, a drug target, and a chemical biology tool.
Mecanismo De Acción
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide is a sulfonamide-based compound that acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ion, which can have therapeutic effects in certain diseases, such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has also been shown to have anti-inflammatory effects and to decrease the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide in lab experiments is its versatility. It can be used as a fluorescent probe, a drug target, and a chemical biology tool. Another advantage is its relatively low cost and ease of synthesis. However, one limitation is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
Direcciones Futuras
There are many potential future directions for research involving 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. Another area of interest is the use of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide as a tool for studying the mechanism of action of other proteins. Additionally, 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide could be used in combination with other compounds to enhance its therapeutic effects and decrease its toxicity.
Métodos De Síntesis
The synthesis of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide involves the reaction of 4-acetylsulfanilamide with 3-methylbenzyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. The purity of the compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a drug target for cancer and other diseases. 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been shown to bind to various proteins, including carbonic anhydrase IX, and has been used as a tool to study the mechanism of action of these proteins.
Propiedades
IUPAC Name |
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-4-3-5-14(10-12)11-17-21(19,20)16-8-6-15(7-9-16)13(2)18/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAAHKLVZDLNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)



![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)



![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)